

Diethyl Chlorophosphite: A Comprehensive Technical Guide for Synthetic Chemists

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Compound of Interest

Compound Name: *Diethyl chlorophosphite*

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Abstract

Diethyl chlorophosphite, $(C_2H_5O)_2PCl$, is a highly reactive and versatile organophosphorus reagent extensively utilized in synthetic chemistry. Its electrophilic phosphorus center makes it an excellent phosphorylating agent and a precursor for a wide range of organophosphorus compounds. This technical guide provides an in-depth overview of the core characteristics of **diethyl chlorophosphite**, including its chemical and physical properties, key synthetic applications, and detailed experimental protocols for its use. This document is intended to serve as a comprehensive resource for researchers in organic synthesis and drug development.

Core Chemical and Physical Properties

Diethyl chlorophosphite is a colorless to yellow fuming liquid that is highly sensitive to moisture.^{[1][2]} It is crucial to handle this reagent under anhydrous conditions to prevent its rapid hydrolysis. A summary of its key physical and spectroscopic properties is provided below.

Table 1: Physical and Chemical Properties of Diethyl Chlorophosphite

Property	Value	Reference
CAS Number	589-57-1	[1]
Molecular Formula	C ₄ H ₁₀ ClO ₂ P	[1]
Molecular Weight	156.55 g/mol	[1]
Appearance	Clear, colorless to yellow fuming liquid	[1]
Boiling Point	153-155 °C (lit.)	[1]
56-57 °C / 30 mmHg		[3]
Density	1.089 g/mL at 20 °C (lit.)	[1]
Refractive Index (n ²⁰ /D)	1.434 (lit.)	[1]
Flash Point	1 °C (33.8 °F) - closed cup	[4]
Solubility	Soluble in DMSO and chloroform; reacts with water	[1]

Table 2: Spectroscopic Data for Diethyl Chlorophosphite

Spectrum Type	Chemical Shift / Wavenumber	Reference
¹ H NMR (CDCl ₃)	δ (ppm): 1.37 (t, 6H, J=6.0 Hz), 4.16-4.30 (m, 4H)	[1]
¹³ C NMR (CDCl ₃)	δ (ppm): 15.6 (d, J=7.5 Hz), 65.7 (d, J=6.8 Hz)	[1]
³¹ P NMR (CDCl ₃)	δ (ppm): 4.5	[1]
IR (Characteristic Peaks)	P=O stretching: ~1282 cm ⁻¹	[5]

Synthesis of Diethyl Chlorophosphite

Diethyl chlorophosphite can be synthesized through several methods. A common laboratory preparation involves the reaction of phosphorus trichloride with ethanol in the presence of a

base like triethylamine to neutralize the HCl byproduct.

Experimental Protocol: Synthesis from Phosphorus Trichloride and Ethanol[6]

Materials:

- Phosphorus trichloride (PCl_3)
- Anhydrous ethanol
- Triethylamine (TEA)
- Anhydrous toluene
- Round-bottom flask with a magnetic stirrer, dropping funnels, and a nitrogen inlet

Procedure:

- A solution of phosphorus trichloride (2.0 M in toluene) is charged into a temperature-controlled round-bottom flask under a nitrogen atmosphere.
- The flask is cooled to -10 °C.
- Solutions of triethylamine (2.0 M in toluene) and anhydrous ethanol (2.0 M in toluene) are added separately and concurrently via a dual syringe pump over a period of 100 minutes while maintaining the reaction temperature at -10 °C.
- The reaction progress is monitored by ^{31}P NMR.
- Upon completion, the triethylamine hydrochloride salt is filtered off.
- The solvent is removed under reduced pressure, and the crude **diethyl chlorophosphite** is purified by distillation.

Yields for this type of reaction are reported to be in the range of 70-82%.[\[6\]](#)

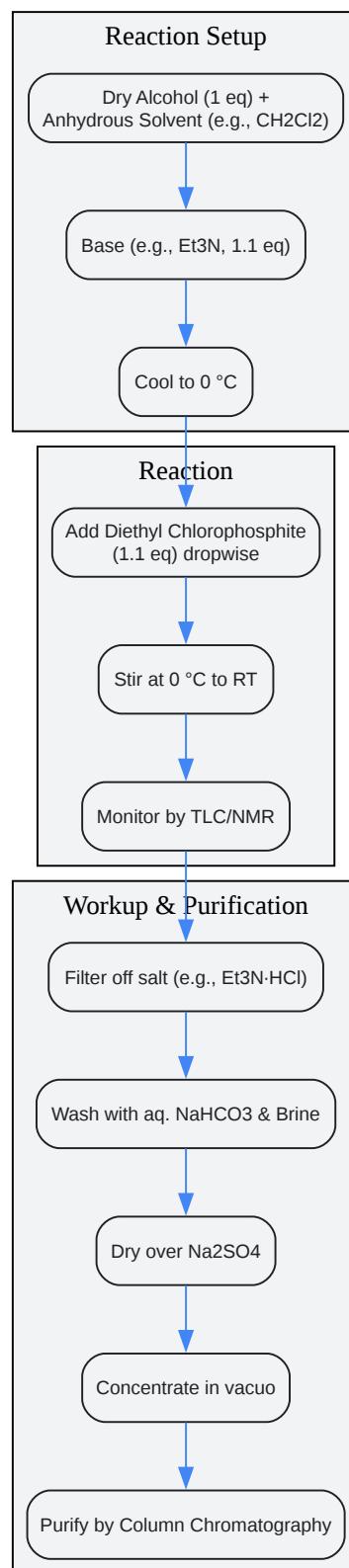
Another method involves the reaction of triethyl phosphite with phosphorus trichloride, which can achieve high yields of over 96%.^[7]

Key Reactions and Applications

Diethyl chlorophosphite is a cornerstone reagent in organophosphorus chemistry, primarily used for phosphorylation and as a building block for more complex molecules.

Phosphorylation of Alcohols and Amines

The high reactivity of the P-Cl bond allows for the efficient phosphorylation of nucleophiles such as alcohols and amines.^{[2][8]}



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Caption: General workflow for the phosphorylation of an alcohol.

Materials:

- (-)-Menthol
- Diethyl chlorophosphate
- 4-Methylpyridine N-oxide (catalyst)
- Molecular Sieves 4 \AA
- Dichloromethane (CH_2Cl_2)

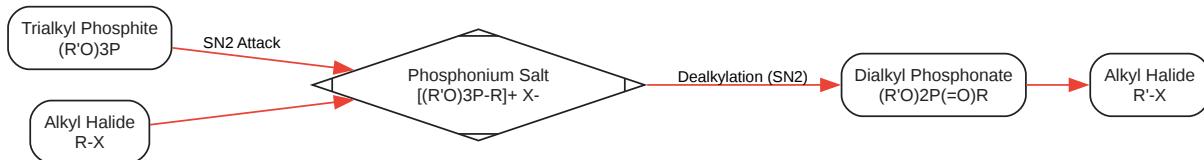
Procedure:

- To a stirred suspension of (-)-menthol (0.202 mmol), 4-methylpyridine N-oxide (0.040 mmol, 20 mol%), and activated 4 \AA molecular sieves powder in CH_2Cl_2 (0.25 mL), add diethyl chlorophosphate (0.263 mmol).
- Stir the reaction at room temperature and monitor its progress.
- Upon completion, the reaction mixture is filtered and purified to yield the corresponding diethyl phosphate ester.

This method demonstrates an amine-free phosphorylation, which is beneficial for base-sensitive substrates.

The Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental C-P bond-forming reaction. It involves the reaction of a trivalent phosphorus ester with an alkyl halide to produce a pentavalent phosphonate.^{[9][10]} **Diethyl chlorophosphate** can be converted to triethyl phosphite in situ, which then undergoes the Arbuzov reaction.



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Caption: Mechanism of the Michaelis-Arbuzov reaction.

The Pudovik Reaction

The Pudovik reaction involves the addition of a dialkyl phosphite (which can be formed from **diethyl chlorophosphite**) to a carbonyl compound, typically an aldehyde, to form an α -hydroxyphosphonate.[11][12][13]

Materials:

- Benzaldehyde
- Diethyl phosphite
- Triethylamine (catalyst)
- Acetone (solvent)
- n-Pentane

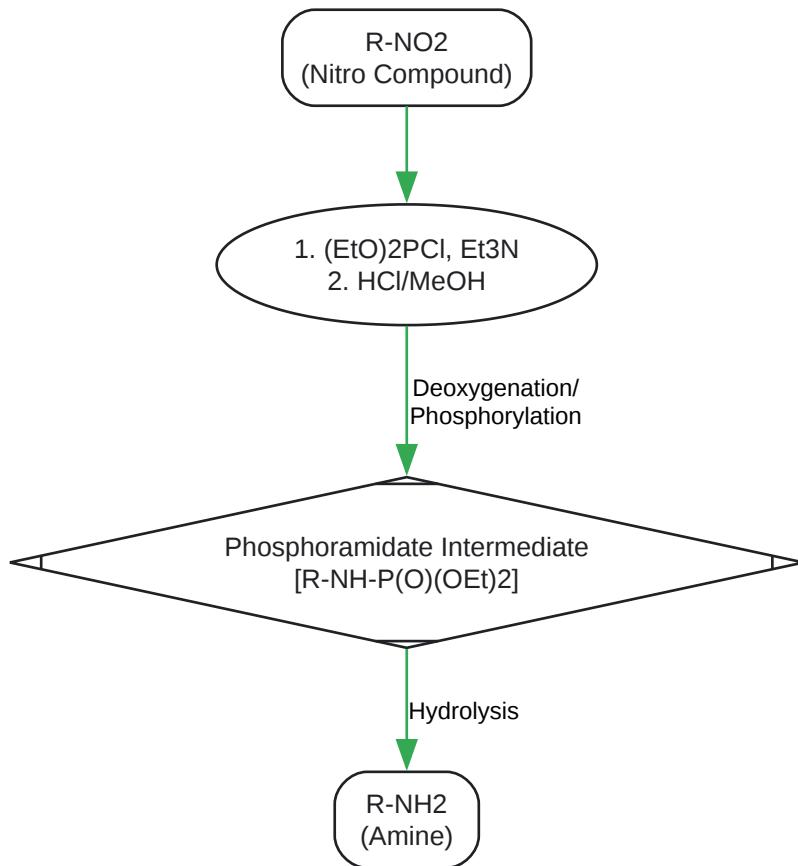
Procedure:

- In a round-bottom flask, combine benzaldehyde (1.0 mmol), diethyl phosphite (1.0 mmol), and a minimal amount of acetone (~0.5 mL).
- Add triethylamine (10 mol%) to the mixture.
- Heat the reaction mixture to reflux and stir for 1-2 hours, monitoring by TLC.
- After the reaction is complete, cool the mixture to room temperature.
- Add n-pentane and cool in an ice bath to induce crystallization of the product.
- Collect the solid α -hydroxyphosphonate by filtration, wash with cold n-pentane, and dry under vacuum.

Yields for this reaction are often high, and it is valued for its atom economy.[11]

Reduction of Nitro Compounds

Diethyl chlorophosphite, in the presence of a tertiary amine, serves as a mild and efficient reagent for the reduction of nitro compounds to their corresponding amines.[14][15]



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Caption: Pathway for the reduction of nitro compounds.

Materials:

- p-Nitrotoluene
- Diisopropylethylamine
- **Diethyl chlorophosphite**
- Dry Chloroform (CHCl_3)

- Methanol (MeOH)
- Acetyl chloride

Procedure:

- To a solution of p-nitrotoluene (1.82 mmol) in dry CHCl_3 (10 mL) under a nitrogen atmosphere, add diisopropylethylamine (5.47 mmol) and **diethyl chlorophosphite** (5.47 mmol).
- Stir the solution at room temperature for 4 hours.
- Add MeOH (100 equiv) until complete dissolution.
- Cool the flask in an ice bath and add acetyl chloride (50 equiv) dropwise (generates HCl in situ).
- Stir the reaction mixture at 50 °C for 6 hours.
- Workup with 10% NaOH affords the free amine, p-toluidine.

This method is notable for its mild conditions and tolerance of other functional groups like nitriles and ketones.[14]

Safety and Handling

Diethyl chlorophosphite is a hazardous substance and must be handled with appropriate safety precautions.

- Toxicity: It is highly toxic if swallowed, inhaled, or absorbed through the skin.[16]
- Corrosivity: Causes severe skin burns and eye damage.[16]
- Flammability: It is a flammable liquid.[16]
- Reactivity: Reacts violently with water and is moisture-sensitive.[16]

Handling:

- Always work in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
- Handle under an inert atmosphere (e.g., nitrogen or argon).
- Store in a tightly sealed container in a cool, dry, well-ventilated area away from water and incompatible materials.

Conclusion

Diethyl chlorophosphite is a powerful and versatile reagent in the arsenal of the synthetic chemist. Its utility in phosphorylation, C-P bond formation, and as a reducing agent makes it invaluable for the synthesis of a diverse range of molecules, from agrochemicals to pharmaceuticals. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in the laboratory. This guide provides the foundational knowledge and practical protocols to enable researchers to leverage the full potential of this important synthetic tool.

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